molecular formula C17H13Cl2N3O2S B2901840 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide CAS No. 898422-81-6

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide

Cat. No.: B2901840
CAS No.: 898422-81-6
M. Wt: 394.27
InChI Key: NZADPRXOJLAVJB-UHFFFAOYSA-N
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Description

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to an oxadiazole ring, which is further substituted with dichlorophenyl and ethylthio groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

    Attachment of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions, often using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide
  • N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide
  • N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzoic acid

Uniqueness

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The combination of the dichlorophenyl and ethylthio groups with the oxadiazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c1-2-25-14-6-4-3-5-11(14)15(23)20-17-22-21-16(24-17)12-9-10(18)7-8-13(12)19/h3-9H,2H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZADPRXOJLAVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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